molecular formula C15H11F3O3 B3094948 5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid CAS No. 1261565-92-7

5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid

Cat. No. B3094948
CAS RN: 1261565-92-7
M. Wt: 296.24 g/mol
InChI Key: GEJYPZUTFFSMRZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation, a process not well developed, has been reported for 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach . This process was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Scientific Research Applications

Biomass Conversion and Polymer Production

Research into the conversion of plant biomass into valuable chemicals identifies derivatives of furan, which, like 5-Methoxy-2'-(trifluoromethyl)biphenyl-3-carboxylic acid, can be pivotal in sustainable polymer production. Advances in the synthesis of 5-Hydroxymethylfurfural (HMF) from hexose carbohydrates and lignocellulose suggest that similar carboxylic acid derivatives could serve as alternative feedstocks for the chemical industry, potentially replacing non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Biocatalyst Inhibition and Fermentation Processes

Understanding the impact of carboxylic acids on microbial biocatalysts is crucial for optimizing fermentation processes. Carboxylic acids, including structurally related compounds to this compound, have been shown to inhibit microbes at concentrations below desired yield and titer levels in fermentative production. Insights into the mechanisms of inhibition could inform metabolic engineering strategies to enhance microbial tolerance and improve industrial performance (Jarboe, Royce, & Liu, 2013).

Liquid-Liquid Extraction (LLX) of Carboxylic Acids

The recovery of carboxylic acids from diluted aqueous streams through liquid-liquid extraction (LLX) is relevant for both environmental management and industrial applications. Innovations in solvent systems, including the use of ionic liquids, highlight the potential for efficient and economically viable processes for carboxylic acid extraction, which may also apply to the recovery and purification of specific compounds like this compound (Sprakel & Schuur, 2019).

properties

IUPAC Name

3-methoxy-5-[2-(trifluoromethyl)phenyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O3/c1-21-11-7-9(6-10(8-11)14(19)20)12-4-2-3-5-13(12)15(16,17)18/h2-8H,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJYPZUTFFSMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691129
Record name 5-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261565-92-7
Record name 5-Methoxy-2'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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